molecular formula C7H10O2 B2969127 (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid CAS No. 2377030-50-5

(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid

Cat. No.: B2969127
CAS No.: 2377030-50-5
M. Wt: 126.155
InChI Key: GFKDXHYKQUQYFA-HVYQYDHPSA-N
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Description

(1S,4S)-Bicyclo[220]hexane-2-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a hexane ring fused with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as a bicyclo[2.2.0]hexane derivative.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions: (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups, such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different ring system.

    Bicyclo[2.2.2]octane-2-carboxylic acid: Larger ring system with different chemical properties.

Uniqueness: (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where rigidity and stability are required.

Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-4-1-2-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDXHYKQUQYFA-HVYQYDHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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